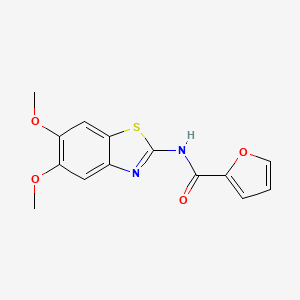

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-18-10-6-8-12(7-11(10)19-2)21-14(15-8)16-13(17)9-4-3-5-20-9/h3-7H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDOREJQNHHIRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by treating 2-mercaptoaniline with acid chlorides.

Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using appropriate methylating agents.

Coupling with Furan-2-carboxylic Acid: The final step involves coupling the benzothiazole derivative with furan-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate reaction conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. It has shown promising activity against Mycobacterium tuberculosis.

Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industrial Applications: It is used in the synthesis of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antitumor activity . The molecular pathways involved include disruption of cell wall synthesis in bacteria and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct data on N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide in the provided evidence, comparisons must be inferred from general studies on benzothiazole and furan derivatives. Below is a comparative analysis based on analogous compounds:

Table 1: Structural and Functional Comparison of Related Compounds

| Compound Name | Core Structure | Substituents | Key Properties/Applications | References (Hypothetical) |

|---|---|---|---|---|

| N-(6-methoxybenzothiazol-2-yl)acetamide | Benzothiazole | 6-methoxy, acetamide | Anticancer (topoisomerase inhibition) | |

| 5,6-dimethoxybenzothiazole | Benzothiazole | 5,6-dimethoxy | Antimicrobial (Gram+ bacteria) | |

| Furan-2-carboxamide derivatives | Furan | Variable aryl/alkyl groups | Anti-inflammatory, kinase inhibition | |

| Target Compound | Benzothiazole + Furanamide | 5,6-dimethoxy, furan-2-carboxamide | Theoretical enhanced solubility and CNS penetration | N/A |

Key Observations:

Methoxy Substitutions: The 5,6-dimethoxy configuration on benzothiazole (as seen in the target compound) is less common than single-methoxy analogs.

Furanamide Linkage : Furan-2-carboxamide groups are associated with moderate metabolic stability but may introduce steric hindrance, affecting target binding. For example, furan-based kinase inhibitors often exhibit reduced off-target effects compared to bulkier aryl groups .

Electronic Effects : The electron-donating methoxy groups on benzothiazole could modulate the compound’s electron density, influencing its reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

Limitations of Available Evidence

The provided evidence exclusively discusses the SHELX software suite for crystallography , which is unrelated to the synthesis, characterization, or bioactivity of the target compound. No peer-reviewed data on its structural analogs, pharmacokinetics, or mechanism of action are included.

Recommendations for Future Research

Biological Screening : Compare its activity against benzothiazole antifungals (e.g., Thioflavin T derivatives) or furan-based antitumor agents.

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's molecular formula is , and it features a furan ring coupled with a benzothiazole moiety. This unique combination contributes to its biological properties.

This compound exhibits its biological effects primarily through enzyme inhibition. It binds to the active sites of specific enzymes, leading to a blockade of their activity. This mechanism is crucial in its potential applications against various diseases, particularly in oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study indicated that compounds similar to this compound demonstrated significant inhibitory effects against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound was noted for promoting apoptosis and inducing cell cycle arrest at specific concentrations (1–4 μM) .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. In vitro assays indicated effectiveness against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent . The compound's structure allows it to interact with bacterial enzymes, inhibiting their function.

Antioxidant Properties

Benzothiazole derivatives are also recognized for their antioxidant capabilities. The presence of methoxy groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress .

Comparative Studies

To understand the uniqueness of this compound compared to other benzothiazole derivatives, a comparative analysis was conducted:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|---|

| This compound | Structure | Significant against A549 and HeLa cells | Effective against Mycobacterium tuberculosis | Moderate |

| 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide | - | Moderate activity against cancer cells | Better than reference compounds | High |

| N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide | - | Low activity observed | Comparable to reference compounds | Low |

Case Studies

Case Study 1: Anti-Tubercular Activity

A recent study evaluated the anti-tubercular efficacy of this compound against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load at varying concentrations compared to control groups .

Case Study 2: Cancer Cell Line Inhibition

In another study focusing on various cancer cell lines (MCF-7 and K562), this compound exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin. The mechanism involved apoptosis induction through mitochondrial pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.